molecular formula C5H11ClN2O B613189 (R)-Pyrrolidine-2-carboxamide hydrochloride CAS No. 50894-62-7

(R)-Pyrrolidine-2-carboxamide hydrochloride

Cat. No. B613189
CAS RN: 50894-62-7
M. Wt: 150.6
InChI Key: CSKSDAVTCKIENY-PGMHMLKASA-N
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Description

Pyrrolidine-2-carboxamide is a type of compound known as a carboxamide, which is an organic compound that contains a carbonyl (C=O) group attached to an amine group. The “®” indicates that this compound is a specific enantiomer, or spatial arrangement of atoms, which can significantly affect its properties and interactions with other molecules1.



Synthesis Analysis

While I couldn’t find specific synthesis methods for “®-Pyrrolidine-2-carboxamide hydrochloride”, the synthesis of similar compounds often involves reactions such as reductive amination or transamination2. These methods can be used to introduce the amine group into the molecule.



Molecular Structure Analysis

The molecular structure of a compound like “®-Pyrrolidine-2-carboxamide hydrochloride” would likely involve a five-membered ring (due to the pyrrolidine backbone) with a carboxamide group attached. The exact structure would depend on the specific locations of these groups3.



Chemical Reactions Analysis

Again, while specific reactions involving “®-Pyrrolidine-2-carboxamide hydrochloride” are not available, carboxamides in general can undergo a variety of reactions. These include hydrolysis, reduction, and reactions with Grignard reagents4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “®-Pyrrolidine-2-carboxamide hydrochloride” would depend on its specific structure. Factors such as solubility, melting point, and reactivity could be influenced by the presence of the carboxamide group and the pyrrolidine backbone6.


Scientific Research Applications

Stereochemistry in Pharmacology

The stereochemistry of phenylpiracetam and its methyl derivative has been explored, showing that the pharmacological profile can be significantly improved by focusing on enantiomerically pure forms. The direct relationship between the configuration of stereocenters and biological properties has been highlighted, with evidence supporting the pharmacological advantages of specific stereoisomers, emphasizing the necessity for drug substance purification from less active ones (Veinberg et al., 2015).

Pyrrolidine as a Scaffold in Drug Discovery

Pyrrolidine rings play a crucial role in medicinal chemistry, serving as a versatile scaffold for developing compounds to treat human diseases. Their ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage has been instrumental in creating bioactive molecules with target selectivity. The review discusses the influence of steric factors on biological activity and the structure–activity relationship of pyrrolidine-based compounds (Li Petri et al., 2021).

Pyrrolidine in Coagulation Factor Xa Inhibitors

Research on inhibitors of Factor Xa, a potential target for antithrombotic agents, has seen significant contributions, including the systematic development of potent, orally bioavailable inhibitors. The exploration of pyrrolidinone series of inhibitors has resulted in efficacious agents with exquisite selectivity against other serine proteases, demonstrating the impact of pyrrolidine derivatives in developing new therapeutic options (Pauls et al., 2001).

Proline and Pyrrolidine Metabolism in Plant Defense

Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, plays a critical role in plant defense against pathogens. The tight regulation of proline-P5C metabolism during pathogen infection and abiotic stress, involving changes in mitochondrial P5C synthesis or levels, suggests a complex mechanism of defense responses, potentially involving salicylic acid-dependent pathways, reactive oxygen species, and hypersensitive response-associated cell death (Qamar et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound like “®-Pyrrolidine-2-carboxamide hydrochloride” would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure7.


Future Directions

The future directions for a compound like “®-Pyrrolidine-2-carboxamide hydrochloride” could involve further research into its properties and potential applications. This could include studying its synthesis, reactions, and potential uses in fields such as medicine or materials science8.


Please note that this information is based on similar compounds and general chemical principles, and may not accurately represent the specific properties of “®-Pyrrolidine-2-carboxamide hydrochloride”. Further research would be needed to obtain more accurate and specific information.


properties

IUPAC Name

(2R)-pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKSDAVTCKIENY-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673769
Record name D-Prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Pyrrolidine-2-carboxamide hydrochloride

CAS RN

50894-62-7
Record name D-Prolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-pyrrolidine-2-carboxamide hydrochloride
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